calcium;(2S)-2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetate

Catalog No.
S1922756
CAS No.
98733-24-5
M.F
C14H22CaO10
M. Wt
390.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
calcium;(2S)-2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-y...

CAS Number

98733-24-5

Product Name

calcium;(2S)-2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetate

IUPAC Name

calcium;(2S)-2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetate

Molecular Formula

C14H22CaO10

Molecular Weight

390.4 g/mol

InChI

InChI=1S/2C7H12O5.Ca/c2*1-7(2)11-3-4(12-7)5(8)6(9)10;/h2*4-5,8H,3H2,1-2H3,(H,9,10);/q;;+2/p-2/t2*4-,5+;/m11./s1

InChI Key

NOUVZISPTGHJFE-ASZNEFJQSA-L

SMILES

CC1(OCC(O1)C(C(=O)[O-])O)C.CC1(OCC(O1)C(C(=O)[O-])O)C.[Ca+2]

Canonical SMILES

CC1(OCC(O1)C(C(=O)[O-])O)C.CC1(OCC(O1)C(C(=O)[O-])O)C.[Ca+2]

Isomeric SMILES

CC1(OC[C@@H](O1)[C@@H](C(=O)[O-])O)C.CC1(OC[C@@H](O1)[C@@H](C(=O)[O-])O)C.[Ca+2]
  • Chiral Synthons: The molecule contains two stereocenters, making Ca-(R)-MDHA a potential building block for the synthesis of other chiral molecules. Chiral molecules are essential in many drugs and biological processes .
  • Glycolic Acid Derivatives: Ca-(R)-MDHA is structurally related to glycolic acid, a common metabolite in the human body. Research could explore its potential as a prodrug for glycolic acid or investigate its interactions with enzymes involved in glycolysis .
  • Calcium Delivery Systems: The calcium salt form of the molecule suggests potential applications in research related to calcium delivery systems. However, more information on its absorption and bioavailability is needed .

Calcium; (2S)-2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetate, commonly referred to by its Chemical Abstracts Service number 98733-24-5, is a calcium salt of a hydroxy acid. Its molecular formula is C14H22CaO10, with a molecular weight of approximately 390.40 g/mol. This compound features a unique structural arrangement that includes a calcium ion bonded to a dioxolane ring and a hydroxyacetate moiety, which contributes to its potential biological activities and applications in various fields.

Typical of carboxylic acids and their derivatives. Notably, it can undergo:

  • Esterification: Reacting with alcohols to form esters.
  • Deprotonation: Acting as an acid in reactions with strong bases.
  • Complexation: Interacting with metal ions due to the presence of carboxylate groups.

These reactions are essential for understanding its reactivity and potential applications in organic synthesis.

Calcium; (2S)-2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetate exhibits several biological activities:

  • Antioxidant Properties: The dioxolane structure may contribute to its ability to scavenge free radicals.
  • Calcium Supplementation: As a calcium salt, it can be utilized for calcium supplementation in dietary formulations.
  • Potential Therapeutic Uses: Preliminary studies suggest possible roles in metabolic pathways involving calcium and other essential nutrients.

Further research is required to fully elucidate its biological mechanisms and therapeutic potential.

The synthesis of Calcium; (2S)-2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetate may involve several steps:

  • Formation of Dioxolane Ring: This can be achieved through the reaction of appropriate carbonyl compounds with diols under acidic conditions.
  • Hydroxyacetate Formation: The hydroxyacetic acid component can be synthesized via the reaction of acetic anhydride with glycols or other suitable precursors.
  • Salt Formation: Finally, the calcium salt can be obtained by neutralizing the hydroxyacetic acid with calcium carbonate or calcium hydroxide.

These methods highlight the versatility in synthesizing this compound through organic chemistry techniques.

The applications of Calcium; (2S)-2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetate include:

  • Nutraceuticals: Used as a dietary supplement for calcium intake.
  • Pharmaceuticals: Potential use in drug formulations targeting metabolic disorders.
  • Cosmetics: May be included in formulations for its antioxidant properties.

These applications underscore the compound's relevance across multiple industries.

Interaction studies involving Calcium; (2S)-2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetate focus on its compatibility with other compounds:

  • Synergistic Effects: Research may explore how this compound interacts with vitamins and minerals to enhance bioavailability.
  • Drug Interactions: Investigations into how it affects the pharmacokinetics of co-administered drugs are crucial for therapeutic applications.

Understanding these interactions is vital for optimizing its use in health-related products.

Several compounds share structural or functional similarities with Calcium; (2S)-2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetate. A comparison highlights its uniqueness:

Compound NameCAS NumberKey Features
Calcium L-threonate8008-09-7A calcium salt of threonine, known for enhancing calcium absorption.
Calcium ascorbate5743-27-0A non-acidic form of vitamin C that provides both calcium and vitamin C benefits.
Calcium citrate7778-18-9A widely used calcium supplement that improves bioavailability compared to other salts.

Calcium; (2S)-2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetate is distinctive due to its dioxolane ring structure and potential antioxidant properties not typically found in these other compounds.

This comprehensive overview emphasizes the significance of Calcium; (2S)-2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetate in various scientific and industrial contexts. Further research will continue to unveil its full potential and applications.

Dates

Modify: 2024-04-15

Explore Compound Types